Methyl 4-(2-hydroxyethyl)benzoate

Übersicht

Beschreibung

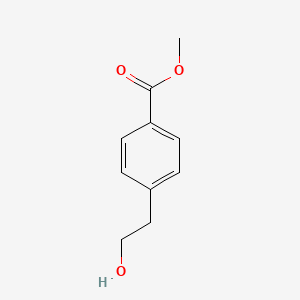

Methyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(2-hydroxyethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(2-carboxyethyl)benzoic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(2-hydroxyethyl)benzyl alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: 4-(2-carboxyethyl)benzoic acid

Reduction: 4-(2-hydroxyethyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-(2-hydroxyethyl)benzoate has garnered attention for its potential use in drug development, particularly due to its structural properties that allow it to act as a precursor for various bioactive compounds.

Drug Development and Metabolism Studies

The compound is utilized in the synthesis of isotopically labeled derivatives, which are crucial for studying drug metabolism and pharmacokinetics. For instance, deuterated forms of this compound are used as tracers in metabolic studies to understand how drugs are processed in the body .

Table 1: Isotopically Labeled Derivatives

| Compound Name | Purpose | Reference |

|---|---|---|

| This compound-13C6,d2 | Metabolism studies | |

| This compound | Drug synthesis precursor |

Cosmetic Applications

Due to its ester structure, this compound is also explored for use in cosmetic formulations. It can function as a skin-conditioning agent and is often included in products aimed at improving skin hydration and texture.

Skin Conditioning and Hydration

Research indicates that compounds like this compound can enhance the moisturizing properties of topical formulations. Its inclusion in creams and lotions helps improve skin barrier function, making it a valuable ingredient in personal care products .

Table 2: Cosmetic Formulations Using this compound

| Product Type | Function | Benefits |

|---|---|---|

| Moisturizers | Skin conditioning | Enhances hydration |

| Creams | Emollient | Improves skin texture |

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry.

Reaction Mechanisms

The compound can undergo esterification and other transformations that yield valuable derivatives for further applications. For example, it can react with different alcohols or acids to form new esters with altered properties .

Table 3: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Esterification with alcohols | Methanol, H₂SO₄, heat | Up to 92% |

| Hydrolysis reactions | Aqueous NaOH, ambient temperature | Complete conversion |

Case Study 1: Drug Metabolism Research

In a study focusing on drug metabolism, researchers utilized this compound as a model compound to investigate the effects of deuteration on pharmacokinetic profiles. The findings suggested that deuterated compounds exhibit altered metabolic rates compared to their non-deuterated counterparts, highlighting the importance of isotopic labeling in drug development .

Case Study 2: Cosmetic Efficacy

A clinical trial evaluating the efficacy of a moisturizer containing this compound demonstrated significant improvements in skin hydration levels after four weeks of application. Participants reported enhanced skin softness and reduced dryness, indicating its effectiveness as a cosmetic ingredient .

Wirkmechanismus

The mechanism of action of methyl 4-(2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under physiological conditions, releasing the active benzoic acid derivative.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(2-hydroxyethyl)benzoate can be compared with other similar compounds, such as:

Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less hydrophilic.

Ethyl 4-(2-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

4-(2-hydroxyethyl)benzoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.

The uniqueness of this compound lies in its combination of the hydroxyethyl and ester groups, which confer specific chemical and physical properties that are valuable in various applications.

Biologische Aktivität

Methyl 4-(2-hydroxyethyl)benzoate, with the chemical formula CHO and CAS Number 46190-45-8, is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound is involved in various biochemical reactions, particularly ester hydrolysis and esterification processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, yielding 4-(2-hydroxyethyl)benzoic acid and methanol. Understanding these interactions is crucial for elucidating metabolic pathways and the enzymatic breakdown of ester compounds in biological systems.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : It modulates pathways such as MAPK and NF-κB, which are essential for cell survival and proliferation.

- Gene Expression : It has been observed to affect the expression of genes related to oxidative stress response and inflammation.

- Metabolic Activity : Alterations in key metabolites and changes in energy production have been noted due to its influence on cellular metabolism.

Molecular Mechanism

The molecular mechanism of action involves:

- Enzymatic Interactions : this compound binds to specific enzymes, leading to the hydrolysis of the ester bond. This results in the release of 4-(2-hydroxyethyl)benzoic acid, which can further participate in metabolic processes.

- Inhibition/Activation of Enzymes : The compound may act as an inhibitor or activator for certain enzymes, influencing their activity and downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory studies, the effects of this compound can vary over time due to its stability and degradation. While it remains relatively stable under standard conditions, it can undergo hydrolysis when exposed to water or enzymatic activity. Long-term exposure has shown cumulative effects on cellular function, including gene expression alterations and metabolic activity changes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity with efficient metabolism.

- High Doses : Adverse effects such as oxidative stress, inflammation, and cellular damage have been observed. Specific dosage thresholds trigger significant physiological responses.

Metabolic Pathways

This compound participates in metabolic pathways involving ester hydrolysis and oxidation. The hydrolysis process yields metabolites that are essential for understanding biotransformation and elimination from the body.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as a preservative or therapeutic agent.

Antioxidant Properties

The compound has also shown antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in contexts where oxidative damage is a concern .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

-

Inflammation Model :

- In an animal model of induced inflammation, treatment with this compound resulted in reduced inflammatory markers compared to control groups, indicating its potential therapeutic role in inflammatory conditions.

Eigenschaften

IUPAC Name |

methyl 4-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDZPYBADRFBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555549 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46190-45-8 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.